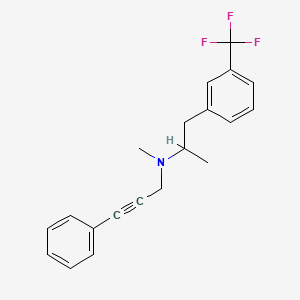
alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine is a synthetic organic compound. It is characterized by the presence of a trifluoromethyl group, a phenyl ring, and a propynyl group attached to a phenethylamine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine typically involves multi-step organic reactions. One possible route could involve the alkylation of a phenethylamine derivative with a propynyl halide, followed by the introduction of a trifluoromethyl group through electrophilic substitution. Reaction conditions may include the use of strong bases, solvents like dichloromethane, and temperature control to optimize yields.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high purity and yield. Techniques like continuous flow chemistry and the use of automated reactors may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert the propynyl group to an alkene or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl ring or the trifluoromethyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alkenes or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamines: Structurally similar compounds with varying substituents on the phenyl ring.
Trifluoromethylphenethylamines: Compounds with a trifluoromethyl group attached to the phenethylamine backbone.
Propynylphenethylamines: Compounds featuring a propynyl group on the phenethylamine structure.
Uniqueness
Alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine is unique due to the combination of its trifluoromethyl, phenyl, and propynyl groups. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
74051-15-3 |
|---|---|
Formule moléculaire |
C20H20F3N |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-methyl-N-(3-phenylprop-2-ynyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C20H20F3N/c1-16(14-18-10-6-12-19(15-18)20(21,22)23)24(2)13-7-11-17-8-4-3-5-9-17/h3-6,8-10,12,15-16H,13-14H2,1-2H3 |
Clé InChI |
YVHZBJXOFFMTCF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CC=C1)C(F)(F)F)N(C)CC#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















